molecular formula C19H18N2O5S B13711470 Fmoc-S-carbamoyl-L-cysteine

Fmoc-S-carbamoyl-L-cysteine

Cat. No.: B13711470
M. Wt: 386.4 g/mol
InChI Key: IFPYYXWHARILPJ-INIZCTEOSA-N
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Description

Fmoc-S-carbamoyl-L-cysteine, also known as (2S)-3-carbamoylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, is an organic compound that has garnered attention in scientific research. This compound is an Fmoc-protected cysteine derivative, which means it has a fluorenylmethyloxycarbonyl group attached to the amino group of cysteine. This protection is crucial for peptide synthesis, as it prevents unwanted reactions during the synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-S-carbamoyl-L-cysteine typically involves the protection of the amino group of L-cysteine with the fluorenylmethyloxycarbonyl group. One common method involves the reaction of L-cysteine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Fmoc-S-carbamoyl-L-cysteine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fmoc-S-carbamoyl-L-cysteine is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Fmoc-S-carbamoyl-L-cysteine involves its ability to protect the amino group of cysteine during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and further functionalization. This selective protection and deprotection are crucial for the stepwise synthesis of peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its carbamoyl group, which provides different reactivity and stability compared to other Fmoc-protected cysteine derivatives. This uniqueness makes it valuable for specific applications in peptide synthesis and protein studies .

Properties

Molecular Formula

C19H18N2O5S

Molecular Weight

386.4 g/mol

IUPAC Name

(2R)-3-carbamoylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C19H18N2O5S/c20-18(24)27-10-16(17(22)23)21-19(25)26-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,20,24)(H,21,25)(H,22,23)/t16-/m0/s1

InChI Key

IFPYYXWHARILPJ-INIZCTEOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CSC(=O)N)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSC(=O)N)C(=O)O

Origin of Product

United States

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